(S)-[(3,4-Difluorophenoxy)methyl]-oxirane
Description
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane is a fluorinated epoxide derivative characterized by a stereospecific oxirane (epoxide) ring substituted with a 3,4-difluorophenoxymethyl group. Its synthesis involves the reaction of 3,4-difluorophenol with chloromethyloxirane (epichlorohydrin) under reflux conditions in the presence of potassium carbonate and acetone, yielding the compound in moderate yields (51–54%) after distillation . The stereochemistry at the oxirane ring is critical, as the (S)-enantiomer is specifically isolated, which may influence its reactivity and biological activity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-stroke agents, as demonstrated in preclinical studies by Janssen Pharmaceutica .
Properties
IUPAC Name |
(2S)-2-[(3,4-difluorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPISVAVLYKMJFL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(3,4-Difluorophenoxy)methyl]-oxirane typically involves the reaction of 3,4-difluorophenol with an epoxide precursor under basic conditions . One common method involves the use of sodium hydride as a base to deprotonate the phenol, followed by the addition of an epoxide such as epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution with amines can produce amino alcohols .
Scientific Research Applications
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-[(3,4-Difluorophenoxy)methyl]-oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Key Compounds for Comparison:
(S)-2-((2-Chloro-phenoxy)methyl)oxirane (CAS: Unspecified)
(R)-2-((2-Nitrophenoxy)methyl)oxirane (CAS: 345975-15-7)
2-[4-(Trifluoromethyl)phenyl]oxirane (CAS: 111991-14-1)
(S)-(4-Fluorophenyl)oxirane (CAS: 134356-74-4)
Epoxiconazole (CAS: 133855-98-8)
Substituent Impact on Reactivity:
- Electron-Withdrawing Groups (EWGs): The 3,4-difluoro and trifluoromethyl groups enhance the electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., in solvolysis or ring-opening reactions). For instance, 2-[4-(Trifluoromethyl)phenyl]oxirane undergoes rapid ring-opening in acidic conditions due to the CF₃ group .
- Steric Effects: Bulky substituents (e.g., trifluoromethyl) may hinder reactions at the epoxide ring compared to smaller groups like fluorine.
Physicochemical Properties
- Polarity and Chromatography: this compound is less polar than methoxy-substituted analogs (e.g., 2-(3,4-dimethoxybenzyl)oxirane, Rf = 0.6 in TLC), as fluorine has lower polarity than methoxy groups . Nitro-substituted derivatives (e.g., (R)-2-((2-Nitrophenoxy)methyl)oxirane) exhibit higher polarity, leading to lower Rf values in similar TLC systems .
- Odor and Stability: Unlike methyl eugenol-derived oxiranes (e.g., 2-(4-ethyl-3-methoxybenzyl)oxirane, which has floral notes), fluorinated oxiranes like the target compound are typically odorless but may degrade under UV light due to C-F bond instability .
Biological Activity
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane, with the CAS number 144574-27-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₈F₂O₂
- Molecular Weight : 182.16 g/mol
- Functional Groups : Epoxide, difluorophenoxy
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common reagents include nucleophiles such as amines and alcohols, with solvents like dichloromethane or chloroform. Reaction conditions vary from room temperature to reflux depending on the specific synthetic pathway employed.
Anticancer Properties
This compound has been investigated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has shown the ability to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways leading to cell death in sensitive cancer cell lines.
- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size in xenograft models.
Antimicrobial Activity
Studies have also highlighted the antimicrobial activity of this compound against several bacterial strains. The compound exhibits a dose-dependent inhibition of microbial growth, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The compound is being explored for its anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Lysosomal Membrane Stabilization : It may prevent lysosomal membrane permeabilization, thus inhibiting lysosome-dependent cell death pathways.
In Vitro Studies
A series of studies evaluated the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
| HeLa | 30 | ROS scavenging |
These findings indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
In animal models, this compound demonstrated significant tumor growth inhibition compared to controls. The compound was administered at various doses, with observed effects correlating with plasma concentration levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
